1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole
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Overview
Description
1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole class
Preparation Methods
The synthesis of 1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group into the benzimidazole ring.
Chlorination: Chlorination of the benzyl and phenyl rings.
Coupling: Coupling of the chlorinated benzyl and phenyl groups with the benzimidazole core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorinated benzyl and phenyl groups can undergo nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include reducing agents (e.g., hydrogen gas, palladium catalysts), nucleophiles (e.g., amines, thiols), and coupling partners (e.g., boronic acids).
Scientific Research Applications
1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole can be compared with other benzimidazole derivatives, such as:
2-(2-chlorophenyl)-1H-benzimidazole: Lacks the nitro group and has different biological activity.
5-nitro-2-(3-chlorophenyl)-1H-benzimidazole: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-[(2-chlorophenyl)methoxy]-6-nitrobenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O3/c21-15-6-3-5-13(10-15)20-23-18-9-8-16(25(26)27)11-19(18)24(20)28-12-14-4-1-2-7-17(14)22/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXXFXAFCFHXSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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